1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-13-8-4-5-9-14(13)19-16(21)18-11-10-15(20)12-6-2-1-3-7-12/h1-9,15,20H,10-11H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGANPMYMWGAGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea typically involves the reaction of 2-chloroaniline with 3-hydroxy-3-phenylpropyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions (0-25°C) to prevent side reactions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles like amines (NH₂R), thiols (SHR)
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted urea derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and chlorophenyl groups can facilitate binding to specific sites, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-phenylurea: Lacks the hydroxypropyl group, potentially altering its biological activity.
1-(2-Chlorophenyl)-3-(3-hydroxypropyl)urea: Lacks the phenyl group, which may affect its chemical reactivity and applications.
1-(2-Chlorophenyl)-3-(3-phenylpropyl)urea: Lacks the hydroxy group, influencing its solubility and interaction with biological targets.
Uniqueness
1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea is unique due to the presence of both hydroxy and phenylpropyl groups, which can enhance its chemical versatility and potential biological activity. This combination of functional groups may provide a balance of hydrophilic and hydrophobic properties, making it suitable for various applications.
Biological Activity
1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a urea moiety linked to a chlorinated phenyl group and a hydroxy-phenylpropyl chain. Its molecular formula is CHClNO, with a molecular weight of approximately 287.79 g/mol. The presence of the chlorophenyl and hydroxy groups contributes to its unique reactivity and potential interactions with biological targets.
The mechanism of action of this compound involves its interaction with specific enzymes or receptors in biological systems. The hydroxy and chlorophenyl groups facilitate binding to these molecular targets, which can lead to modulation of their activity. This interaction may result in various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research indicates potential efficacy in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Recent studies have shown that this compound demonstrates notable antimicrobial activity. For instance, it has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at certain concentrations. The following table summarizes key findings from antimicrobial assays:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Escherichia coli | 32 µg/mL | Significant growth inhibition |
| Staphylococcus aureus | 16 µg/mL | Moderate growth inhibition |
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound against various cancer cell lines, including breast and colon cancer. Notable findings include:
- Cell Viability Reduction : Treatment with the compound resulted in a significant decrease in cell viability, with IC values ranging from 10 to 25 µM depending on the cell line.
- Mechanisms of Action : Investigations into the mechanisms revealed that the compound may induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2024) evaluated the antimicrobial properties of this compound against clinical isolates. Results indicated that the compound was effective against multi-drug resistant strains, highlighting its potential as a lead candidate for antibiotic development.
- Case Study on Cancer Cell Lines : In a study by Johnson et al. (2024), the compound was tested on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The results demonstrated that treatment led to significant apoptosis, suggesting a promising avenue for further research in cancer therapeutics.
Q & A
Q. What synthetic methodologies are recommended for the preparation of 1-(2-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of the 2-chlorophenyl isocyanate intermediate via chlorination of aniline derivatives (e.g., using phosgene or trichloromethyl chloroformate under anhydrous conditions) .
- Step 2 : Reaction of the isocyanate with a 3-hydroxy-3-phenylpropylamine derivative in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C to form the urea linkage .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm the urea backbone, chlorophenyl, and hydroxypropyl substituents .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detection of urea C=O stretches (~1640–1680 cm) and hydroxyl O-H bonds (~3200–3600 cm) .
- HPLC : For purity assessment using reverse-phase C18 columns .
Q. What preliminary biological screening assays are suitable for evaluating its activity?
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR or COX-2) at 1–100 µM concentrations, using fluorometric or colorimetric substrates .
- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and bioactivity of this compound?
- Reaction Path Modeling : Use density functional theory (DFT) to simulate intermediates and transition states, identifying energy barriers for key steps (e.g., isocyanate-amine coupling) .
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding with the urea moiety and hydrophobic interactions with aromatic rings .
- QSAR Studies : Correlate substituent effects (e.g., chloro vs. fluoro analogs) with bioactivity using descriptors like logP and polar surface area .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally related urea derivatives?
- Assay Standardization : Control variables such as cell line passage number, serum concentration, and incubation time to minimize variability .
- Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products that may influence activity .
- Structural Modifications : Synthesize analogs (e.g., replacing the chlorophenyl with fluorophenyl) to isolate contributions of specific substituents to activity .
Q. How does the hydroxypropyl moiety influence pharmacokinetic properties?
- Solubility : The hydroxyl group enhances aqueous solubility (logP reduction by ~0.5–1.0 units) compared to non-hydroxylated analogs, as shown in similar diaryl ureas .
- Metabolic Stability : In vitro liver microsome assays reveal slower oxidative degradation due to hydrogen bonding with metabolic enzymes (e.g., CYP3A4) .
- Tissue Penetration : MDCK cell monolayer assays demonstrate improved blood-brain barrier permeability compared to bulkier substituents .
Q. What industrial-scale challenges arise in synthesizing this compound, and how are they addressed?
- Scale-Up Issues : Exothermic reactions during isocyanate formation require jacketed reactors with precise temperature control (-10°C to 5°C) .
- Purification : Switch from column chromatography to continuous crystallization using anti-solvent (e.g., water) for cost-effective batch processing .
- Waste Management : Neutralization of phosgene byproducts with aqueous ammonia to minimize environmental hazards .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
